3-chloro-N-(2-methyl-5-nitrophenyl)propanamide
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Overview
Description
3-chloro-N-(2-methyl-5-nitrophenyl)propanamide is an organic compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a propanamide moiety attached to a phenyl ring. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide typically involves the following steps:
Nitration: The starting material, 2-methylphenyl, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methyl-5-nitrophenyl)propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-chloro-N-(2-methyl-5-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chloro-N-(2-methyl-5-nitrophenyl)propanoic acid and ammonia.
Scientific Research Applications
3-chloro-N-(2-methyl-5-nitrophenyl)propanamide is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-methylphenyl)propanamide: Lacks the nitro group, resulting in different reactivity and biological activity.
3-chloro-N-(2-nitrophenyl)propanamide: Lacks the methyl group, which can affect its steric properties and interactions with molecular targets.
3-chloro-N-(2-methyl-5-nitrophenyl)butanamide: Has a longer carbon chain, which can influence its solubility and pharmacokinetic properties.
Uniqueness
3-chloro-N-(2-methyl-5-nitrophenyl)propanamide is unique due to the presence of both the nitro and chloro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-chloro-N-(2-methyl-5-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-7-2-3-8(13(15)16)6-9(7)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQQMOMVEZGHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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